Ethyl 4-hydroxy-3-(methylamino)benzoate
Overview
Description
“Ethyl 4-hydroxy-3-(methylamino)benzoate” is a benzoate ester . It is a food-grade antimicrobial agent . It has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-hydroxy-3-(methylamino)benzoate” can be found in various databases . The compound has been studied using DFT/B3LYP/6-311++G (2d, 2p) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-hydroxy-3-(methylamino)benzoate” have been studied using DFT/B3LYP/6-311++G (2d, 2p) level of theory . The HOMO-LUMO energies of the title compound have also been calculated using ab initio calculations .
Scientific Research Applications
Nonlinear Optical (NLO) Properties
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives exhibit significant nonlinear optical (NLO) properties, making them promising candidates for NLO materials. These compounds demonstrate larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline. Their maximum absorption wavelengths fall within the UV region, indicating effective charge transfer within the molecules. Particularly, derivatives with stronger electron donors than the methoxy group in EMAB show improved transparency–nonlinearity trade-offs (Kiven et al., 2023).
Optical Nonlinear Properties and Schiff Base Compounds
Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), two derived Schiff base compounds, have been synthesized and identified for their nonlinear refractive index (NRI) and optical limiting (OL) properties. These compounds show promise as candidates for use as optical limiters due to their NRI values and OLg thresholds, suggesting potential applications in areas where controlled light transmission is crucial (Abdullmajed et al., 2021).
Antimycobacterial Activity
A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were synthesized and characterized for their potential as antimycobacterials. Several derivatives exhibited higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments. Additionally, their effects on the rate of photosynthetic electron transport in spinach chloroplasts indicate that they can induce conformational changes in thylakoid membranes, leading to increased permeability and uncoupling of phosphorylation from electron transport (Tengler et al., 2013).
properties
IUPAC Name |
ethyl 4-hydroxy-3-(methylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-5-9(12)8(6-7)11-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLZXKQBORIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3-(methylamino)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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